molecular formula C2H5BrO B8688067 1-Bromoethanol CAS No. 162854-32-2

1-Bromoethanol

Cat. No. B8688067
M. Wt: 124.96 g/mol
InChI Key: ZLGXEEAGBLFFTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07456169B2

Procedure details

Solution A was prepared by combining pyridin-4-yl-carbamic acid tert-butyl ester (388 mg, 2 mmol) in THF (5 mL) and cooling to −78° C. t-BuLi (2.8 mL, 1.7M solution in pentane) was added dropwise. Once the addition was complete, the solution was stirred at −78° C. for 15 minutes, then warmed to −15° C. and stirred for 90 minutes. In a separate flask, solution B was prepared by combining bromoethanol (0.21 mL, 3 mmol) in THF (5 mL) and cooling to −78° C. n-BuLi (1.44 mL, 2.5M solution in hexanes) was added dropwise. Once the addition was complete, the solution was stirred at −78° C. for 10 minutes. Solution A was recooled to −78° C., and solution B was added to solution A via cannula. Stirred with warming to room temperature for 2 hours. The reaction was recooled, and quenched with water. Partitioned between CH2Cl2 and water. The organic layer was washed with brine, dried (MgSO4), filtered, and concentrated under vacuum. The residue was purified by flash column chromatography on silica gel with 100% ethyl acetate to provide 91 mg (19%) of [3-(2-hydroxy-ethyl)-pyridin-4-yl]-carbamic acid tert-butyl ester.
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
388 mg
Type
reactant
Reaction Step Two
Quantity
2.8 mL
Type
reactant
Reaction Step Three
Quantity
0.21 mL
Type
reactant
Reaction Step Four
Quantity
1.44 mL
Type
reactant
Reaction Step Five
[Compound]
Name
Solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
solution B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
5 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:14])[NH:7][C:8]1[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=1)([CH3:4])([CH3:3])[CH3:2].[Li]C(C)(C)C.Br[CH:21]([OH:23])[CH3:22].[Li]CCCC>C1COCC1>[C:1]([O:5][C:6](=[O:14])[NH:7][C:8]1[CH:13]=[CH:12][N:11]=[CH:10][C:9]=1[CH2:22][CH2:21][OH:23])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
388 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=CC=NC=C1)=O
Step Three
Name
Quantity
2.8 mL
Type
reactant
Smiles
[Li]C(C)(C)C
Step Four
Name
Quantity
0.21 mL
Type
reactant
Smiles
BrC(C)O
Step Five
Name
Quantity
1.44 mL
Type
reactant
Smiles
[Li]CCCC
Step Six
Name
Solution A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
solution B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at −78° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solution A was prepared
ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
Once the addition
TEMPERATURE
Type
TEMPERATURE
Details
warmed to −15° C.
STIRRING
Type
STIRRING
Details
stirred for 90 minutes
Duration
90 min
ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
Once the addition
STIRRING
Type
STIRRING
Details
the solution was stirred at −78° C. for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
was recooled to −78° C.
STIRRING
Type
STIRRING
Details
Stirred
TEMPERATURE
Type
TEMPERATURE
Details
with warming to room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched with water
CUSTOM
Type
CUSTOM
Details
Partitioned between CH2Cl2 and water
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel with 100% ethyl acetate

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=C(C=NC=C1)CCO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 91 mg
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 19.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.